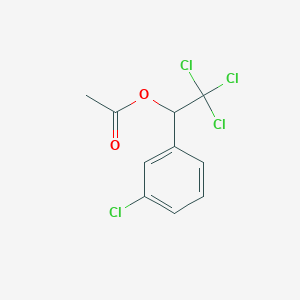
2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate is an organic compound with the molecular formula C10H8Cl4O2. It is a derivative of trichloroethanol and is characterized by the presence of both trichloromethyl and chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate typically involves the reaction of 2,2,2-trichloro-1-(3-chlorophenyl)ethanol with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,2,2-trichloro-1-(3-chlorophenyl)ethanol and acetic acid.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
- **Ox
Hydrolysis: 2,2,2-Trichloro-1-(3-chlorophenyl)ethanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Propiedades
Número CAS |
63252-84-6 |
|---|---|
Fórmula molecular |
C10H8Cl4O2 |
Peso molecular |
302.0 g/mol |
Nombre IUPAC |
[2,2,2-trichloro-1-(3-chlorophenyl)ethyl] acetate |
InChI |
InChI=1S/C10H8Cl4O2/c1-6(15)16-9(10(12,13)14)7-3-2-4-8(11)5-7/h2-5,9H,1H3 |
Clave InChI |
PVPSWSJMTSJBKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC(=CC=C1)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


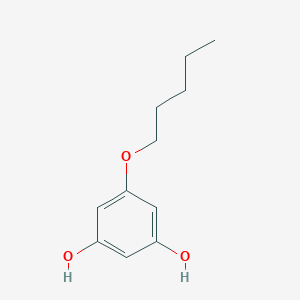
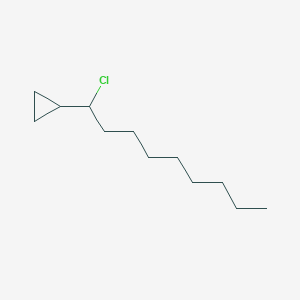
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
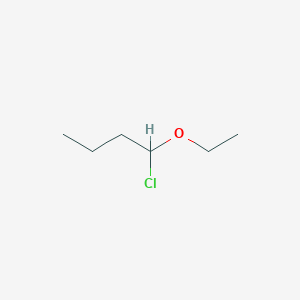

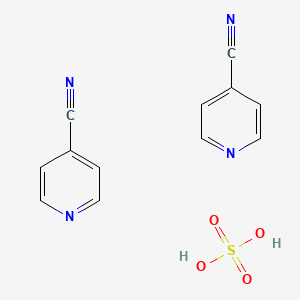
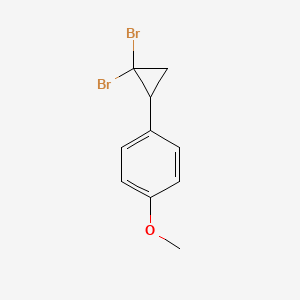
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
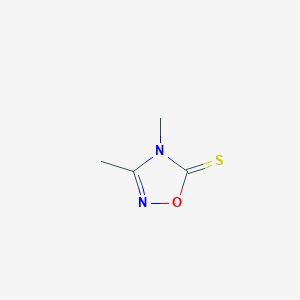
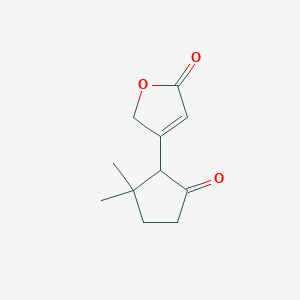
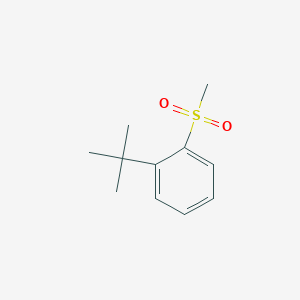
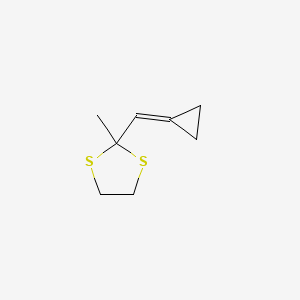
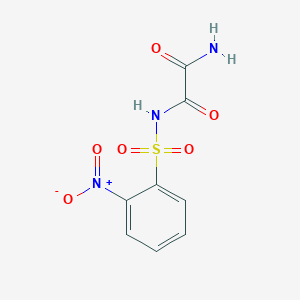
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
